CX-6258 - 1202916-90-2

CX-6258

Catalog Number: EVT-253530
CAS Number: 1202916-90-2
Molecular Formula: C₂₆H₂₄ClN₃O₃
Molecular Weight: 461.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The family of Pim (Provirus Integration site for Moloney murine leukemia virus) proteins are serine/threonine kinases involved in cell survival and cell proliferation. CX-6258 is a potent, reversible inhibitor of Pim-1, -2, and -3 (IC50s = 5, 25, and 16 nM, respectively). It demonstrates excellent selectivity, inhibiting only FLT3 from a panel of 107 additional kinases. CX-6258 dose-dependently blocks the phosphorylation of the Pim targets Bad, 4E-BP1, and NKX3.1.1,2 It acts synergistically with the chemotherapeutics doxorubicin and paclitaxel, presumably because CX-6258 impairs Pim-mediated enhanced expression of P-glycoprotein. CX-6258 is orally bioavailable and inhibits the growth of MV4-11 xenografts in mice.
Very potent inhibitor, with an IC50 of less than 10 nM for VEGFR2, MET, Kit and FLT3-ITD
CX-6258 is a potent, orally efficacious Pim 1/2/3 kinase(IC50=5 nM/25 nM/16 nM) inhibitor with excellent biochemical potency and kinase selectivity. IC50 Value: 5 nM/25 nM/16 nM (Pim 1/2/3) Target: pan-Pimin vitro: CX-6258 inhibited Flt-3 and Pim-3 (IC50=0.134 and 0.016 uM). At 0.5 uM of CX-6258, only Pim-1, Pim-2, Pim-3, and Flt-3 of the 107 kinases tested were inhibited by more than 80%, showing excellent selectivity. CX-6258 was also shown to be a reversible inhibitor of Pim-1 (Ki=0.005 uM). CX-6258 showed robust antiproliferative potencies against all cell lines tested derived from human solid tumors and hematological malignancies. In mechanistic cellular assays with MV-4-11 human AML cells, caused dose-dependent inhibition of the phosphorylation of 2 pro-survival proteins, Bad and 4E-BP1, at the Pim kinase specific sites S112 and S65 and T37/46, respectively. Pim-1 inhibition using the small molecule inhibitor CX-6258 (12 mM, 3 h) diminishes endogenous NKX3.1 steady state levels in 22RV1 and LNCaP cells. CX-6258 treatment (12 mM, 3 h) treatment diminished steady-state levels of ectopic NKX3.1 in PC3 cells. CX-6258 treatment resulted in a significant reduction in NKX3.1 half-life. While ectopically expressed NKX3.1 in control cells had a half-life of _90 min, Pim-1 inhibition reduced the half-life to _52 min. in vivo: CX-6258 showed dose-dependent efficacy in mice bearing MV-4-11 xenografts, with 45% and 75% TGI at 50 and 100 mg/kg/day, respectively. Treatment of mice bearing PC3 xenografts with CX-6258 p.o. 50 mg/kg was also well tolerated and produced 51% TGI.

Relevance: This compound highlights the potential for repurposing kinase inhibitors designed for human targets to treat parasitic diseases. [] The higher specificity of CX-6258 for the parasite kinase EmPIM over its mammalian homologs compared to SGI-1776 demonstrates the possibility of designing compounds with reduced side effects on human cells. []

AZD1208

Compound Description: AZD1208 is a small molecule that was identified as a novel inhibitor of human multidrug resistance protein 1 (MRP1/ABCC1). [] This compound resensitized MRP1-overexpressing H69AR cells towards vincristine. []

Relevance: AZD1208 was identified in the same high-content screening of clinically tested anticancer drugs as CX-6258. [] While both compounds showed activity against MRP1, their structural similarities and differences are not discussed in the paper.

Cyclosporine A

Compound Description: Cyclosporine A is a known inhibitor of MRP1. []

Relevance: Cyclosporine A served as a positive control in the study that identified CX-6258 as a novel inhibitor of MRP1. [] This suggests that CX-6258 might share some mechanistic similarities with Cyclosporine A in inhibiting MRP1.

Rapamycin

Compound Description: Rapamycin is a known inhibitor of MRP1. [] It also resensitized MRP1-overexpressing H69AR cells towards vincristine. []

Relevance: Like Cyclosporine A, Rapamycin was used as a positive control in the study identifying novel MRP1 inhibitors, including CX-6258. [] This further supports the potential of CX-6258 as an MRP1 inhibitor, although its mechanism of action might differ.

Tipifarnib

Compound Description: Tipifarnib is a small molecule that was identified as a novel inhibitor of human MRP1. [] This compound also resensitized MRP1-overexpressing H69AR cells towards vincristine. []

Relevance: Identified in the same high-content screening as CX-6258, Tipifarnib represents another novel MRP1 inhibitor. [] The study doesn't delve into structural comparisons, so the relationship between their structures and MRP1 inhibitory activity remains unclear.

Deforolimus, Everolimus, Temsirolimus

Compound Description: These compounds are all inhibitors of mTORC1. [, ] When tested in combination with CX-5461, a RNA polymerase I inhibitor, they showed efficacy in treating MYC-driven malignancy. [] Specifically, they induced B-lymphoma cell death via upregulation of the BH3-only protein BMF. [] Deforolimus, everolimus and temsirolimus also exhibited inhibitory effects on MRP1 and resensitized MRP1-overexpressing cells to vincristine. []

Relevance: While these compounds target mTORC1, which is distinct from the PIM kinases targeted by CX-6258, both classes of inhibitors show promise in treating MYC-driven cancers. [] Furthermore, these compounds were identified alongside CX-6258 as novel MRP1 inhibitors, suggesting potential for combination therapy and highlighting a potential shared mechanism or target within the MRP1 pathway. []

SMI-16a and SMI-4a

Compound Description: SMI-16a and SMI-4a are thiazolidine-2,4-dione compounds that exhibit PIM inhibitory activity. [] These compounds uniquely reduce PIM2 protein levels in multiple myeloma cells, particularly in acidic conditions, suggesting a potential mechanism distinct from other PIM inhibitors like CX-6258. [] SMI-16a was also found to suppress the drug efflux function of breast cancer resistance protein and demonstrated synergistic anti-myeloma effects when combined with the proteasome inhibitor carfilzomib. []

Overview

CX-6258 is a novel compound primarily recognized for its role as an inhibitor of the PIM (proviral integration site for Moloney murine leukemia virus) kinases, which are implicated in various cancer types. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in targeting tumors that exhibit elevated PIM kinase activity. The development of CX-6258 is part of a broader effort to create selective and potent inhibitors for PIM kinases, thereby enhancing treatment efficacy while minimizing side effects associated with conventional therapies.

Source

The synthesis and characterization of CX-6258 were detailed in various studies, with significant contributions from research teams focusing on medicinal chemistry and pharmacology. Notably, the compound was developed through a series of chemical modifications to improve its selectivity and potency against PIM kinases. The initial discovery and development phases involved extensive structure-activity relationship studies to optimize the compound's effectiveness.

Classification

CX-6258 falls under the classification of small molecule inhibitors, specifically designed to target PIM kinases. These kinases are serine/threonine protein kinases that play crucial roles in cell survival, proliferation, and differentiation, making them attractive targets for cancer therapy.

Synthesis Analysis

Methods

The synthesis of CX-6258 involves several key steps that utilize established organic chemistry techniques. The process typically begins with the preparation of an indolin-2-one derivative, which is then subjected to various chemical reactions to introduce functional groups that enhance its inhibitory activity against PIM kinases.

Technical Details

Molecular Structure Analysis

Structure

CX-6258 has a complex molecular structure characterized by an indolin-2-one core with various substituents that contribute to its biological activity. The specific arrangement of these substituents is crucial for its interaction with PIM kinases.

Data

  1. Molecular Formula: C₁₈H₁₈ClN₃O₂
  2. Molecular Weight: Approximately 345.81 g/mol
  3. Crystal Structure: X-ray crystallography has been employed to elucidate the binding mode of CX-6258 at the active site of PIM kinases, revealing insights into its mechanism of action .
Chemical Reactions Analysis

Reactions

CX-6258 undergoes several chemical reactions during its synthesis, including:

  1. Amide Formation: This is a critical step where carboxylic acids react with amines to form amides, which are essential components of the final structure.
  2. Cyclization Reactions: These reactions help form the indolin-2-one structure from simpler precursors.
  3. Functional Group Modifications: Various functional groups are introduced or modified throughout the synthesis to enhance potency and selectivity.

Technical Details

The synthetic route employs standard laboratory techniques such as refluxing, chromatography for purification, and spectroscopic methods (NMR, MS) for characterization .

Mechanism of Action

Process

CX-6258 exerts its pharmacological effects primarily through competitive inhibition of PIM kinases. By binding to the ATP-binding site of these enzymes, CX-6258 prevents their activation and subsequent phosphorylation of target substrates involved in cell survival pathways.

Data

  1. Binding Affinity: Studies indicate that CX-6258 exhibits low nanomolar IC₅₀ values against PIM kinases, demonstrating its high potency.
  2. Cellular Effects: In vitro assays show that treatment with CX-6258 leads to reduced proliferation and increased apoptosis in cancer cell lines expressing high levels of PIM kinases .
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: CX-6258 is typically presented as a solid powder.
  2. Solubility: The compound shows varying solubility in organic solvents; solubility studies indicate moderate solubility in DMSO and ethanol.

Chemical Properties

  1. Stability: CX-6258 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: The presence of reactive functional groups allows for further derivatization if needed for specific applications.
Applications

Scientific Uses

CX-6258 has significant potential in cancer research due to its ability to inhibit PIM kinases effectively:

  1. Cancer Therapy: It is being investigated as a therapeutic agent for various cancers, including hematological malignancies and solid tumors where PIM kinase overexpression is observed.
  2. Research Tool: Beyond therapeutic applications, CX-6258 serves as a valuable tool in biochemical research for studying PIM kinase signaling pathways and their roles in cancer biology .

Properties

CAS Number

1202916-90-2

Product Name

CX-6258

IUPAC Name

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one

Molecular Formula

C₂₆H₂₄ClN₃O₃

Molecular Weight

461.94

InChI

InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)/b22-16+

InChI Key

KGBPLKOPSFDBOX-CJLVFECKSA-N

SMILES

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O

Synonyms

(E)-5-chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.